(R)-Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride
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Overview
Description
®-Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride typically involves the reaction of 2,2-dimethylmorpholine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
®-Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways to modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-dimethylmorpholine-3-carboxylate
- Ethyl 2,2-dimethylmorpholine-3-carboxylate
- Propyl 2,2-dimethylmorpholine-3-carboxylate
Uniqueness
®-Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H16ClNO3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
methyl (3R)-2,2-dimethylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)6(7(10)11-3)9-4-5-12-8;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 |
InChI Key |
TYAIRGQKBJVSNM-RGMNGODLSA-N |
Isomeric SMILES |
CC1([C@@H](NCCO1)C(=O)OC)C.Cl |
Canonical SMILES |
CC1(C(NCCO1)C(=O)OC)C.Cl |
Origin of Product |
United States |
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